alpha-Pinene-oxide

Descripción general

Descripción

Alpha-Pinene-oxide is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Isomerization to Trans-Carveol

Alpha-pinene-oxide can be selectively isomerized to trans-carveol using task-specific ionic liquids (TSILs). This process demonstrates high selectivity (74%) and conversion rates (99%), making it a promising method for producing valuable chemical intermediates in an environmentally friendly manner. The use of TSILs allows for recyclability and reduced waste, aligning with sustainable development goals .

1.2 Epoxidation Reactions

APO is a key intermediate in various epoxidation reactions. For instance, the rapid and selective epoxidation of alpha-pinene using hydrogen peroxide (H2O2) leads to the formation of alpha-pinene oxide as a primary product. This reaction is notable for its solvent-free conditions and high selectivity, highlighting the potential for APO in producing fine chemicals without harmful solvents .

Pharmaceutical Applications

2.1 Anticancer Properties

Research indicates that alpha- and beta-pinene exhibit inhibitory effects on certain cancers, including breast cancer and leukemia. The biological activities of these compounds suggest their potential use in developing therapeutic agents . The mechanisms underlying these effects may involve modulation of cellular pathways related to apoptosis and cell proliferation.

2.2 Antimicrobial Activity

Alpha-pinene oxide has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains makes it a candidate for incorporation into disinfectants and preservatives, particularly in food and cosmetic industries .

Green Chemistry

3.1 Sustainable Chemical Processes

The utilization of alpha-pinene oxide in green chemistry processes exemplifies its role in promoting sustainability. For example, the isomerization process mentioned earlier not only achieves high yields but also adheres to principles of atom economy and minimal environmental impact . Such processes are crucial in reducing the ecological footprint of chemical manufacturing.

3.2 Biotransformation Potential

Alpha-pinene oxide can undergo biotransformation to yield various acyclic metabolites through microbial action. This characteristic opens avenues for its use in biocatalysis and the production of bio-based chemicals .

Data Table: Summary of Applications

Case Studies

Case Study 1: Isomerization Using Ionic Liquids

A study demonstrated the isomerization of alpha-pinene oxide to trans-carveol utilizing ionic liquids as catalysts. The reaction conditions were optimized to achieve maximum selectivity and conversion, showcasing the efficiency of ionic liquids in facilitating green chemical processes.

Case Study 2: Antimicrobial Efficacy

In a comparative study, alpha-pinene oxide was tested against several bacterial strains, revealing significant antimicrobial activity that supports its potential application in developing natural preservatives.

Propiedades

IUPAC Name |

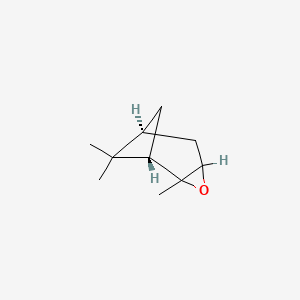

(1S,6S)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3/t6-,7-,8?,10?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFUSWIGRKFAHK-KEMUHUQJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C3(C(C2)O3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2C[C@@H]1C3(C(C2)O3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331444 | |

| Record name | alpha-Pinene-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72936-74-4 | |

| Record name | alpha-Pinene-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.